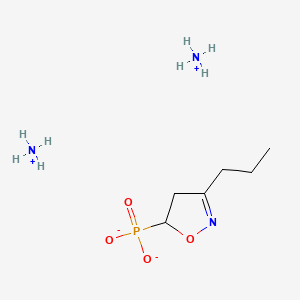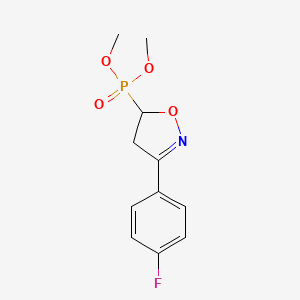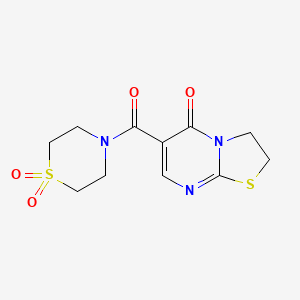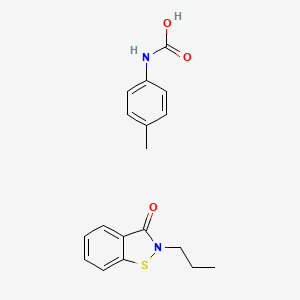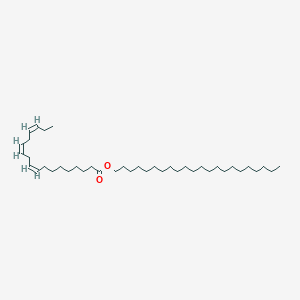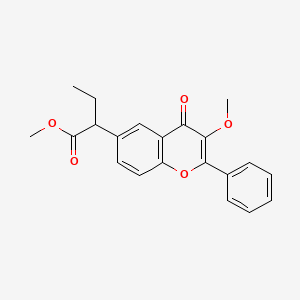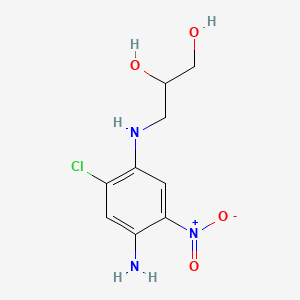
HC Red NO. 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HC Red No. 10 involves the nitration of 4-chloroaniline followed by a coupling reaction with 1,2-propanediol. The reaction conditions typically include the use of nitric acid for nitration and a base such as sodium hydroxide for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
HC Red No. 10 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under elevated temperatures.
Major Products
Reduction: The major product is 1-Amino-2-amino-4-(2’,3’-dihydroxypropyl)amino-5-chlorobenzene.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
HC Red No. 10 has several applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Widely used in the cosmetic industry for hair dye formulations
Mécanisme D'action
The primary mechanism of action of HC Red No. 10 in hair dyeing involves the penetration of the dye molecules into the hair shaft, where they bind to the keratin proteins. This binding imparts a red color to the hair. The molecular targets include the amino acid residues in the keratin proteins, and the pathways involved are primarily physical adsorption and chemical bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
HC Red No. 11: Similar in structure but with different substituents, leading to variations in color and stability.
Basic Red 51: Another red dye used in hair coloring but with a different chemical structure.
Uniqueness
HC Red No. 10 is unique due to its specific combination of functional groups, which provide it with distinct color properties and stability. Its ability to form strong bonds with keratin makes it particularly effective in semi-permanent hair dye formulations .
Propriétés
Numéro CAS |
95576-89-9 |
|---|---|
Formule moléculaire |
C9H12ClN3O4 |
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
3-(4-amino-2-chloro-5-nitroanilino)propane-1,2-diol |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-1-7(11)9(13(16)17)2-8(6)12-3-5(15)4-14/h1-2,5,12,14-15H,3-4,11H2 |
Clé InChI |
YFKNIPGAJBJZQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)NCC(CO)O)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
